

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde molecular weight

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Compound of Interest

Compound Name: 2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde

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An In-Depth Technical Guide to **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**: Synthesis, Characterization, and Application in Drug Discovery

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals focused on the synthesis and application of heterocyclic scaffolds. We will delve into the specific attributes of **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**, a key building block whose structural motif is integral to a variety of pharmacologically active agents.

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, renowned for its conformational rigidity and ability to engage with a multitude of biological targets.^[1] Its presence is noted in compounds designed as agonists and antagonists for adrenergic and serotonergic receptors, as well as in novel anticancer and antibacterial agents.^[1] The subject of this guide, the 5-carbaldehyde derivative, is a critical intermediate for introducing further chemical diversity, enabling the synthesis of potent enzyme inhibitors and other therapeutic candidates.^[2] This document provides the foundational knowledge for its synthesis, characterization, and strategic deployment in drug discovery programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. The key identifiers and physical data for **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₈ O ₃	[3][4][5]
Molecular Weight	164.16 g/mol	[3][4][5]
CAS Number	29668-43-7	[3][4][5]
Appearance	White to light yellow solid	[6]
Melting Point	62 °C	[3]
Boiling Point (Predicted)	283.6 ± 29.0 °C	[3]
Density (Predicted)	1.262 ± 0.06 g/cm ³	[3]

Synthesis and Mechanistic Rationale

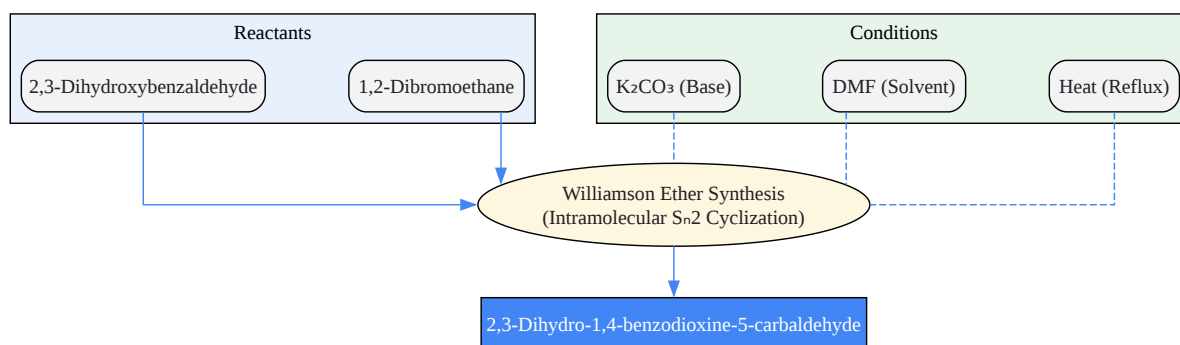
The construction of the 2,3-dihydro-1,4-benzodioxine ring system is most commonly achieved via a Williamson ether synthesis. This strategy involves the reaction of a catechol precursor with a 1,2-dielectrophile. For the synthesis of the 5-carbaldehyde isomer, the logical starting material is 2,3-dihydroxybenzaldehyde.

Causality of Experimental Design:

- **Starting Material:** 2,3-dihydroxybenzaldehyde provides the required catechol moiety with the aldehyde group correctly positioned to become the 5-substituent on the final benzodioxine ring.
- **Reagent:** 1,2-Dibromoethane (or 1,2-dichloroethane) serves as the two-carbon electrophilic linker that forms the dioxane ring.[2][6]
- **Base:** A moderately strong base, such as potassium carbonate (K₂CO₃), is employed.[2][7] Its role is to deprotonate the phenolic hydroxyl groups of the catechol, forming a dianion. This nucleophilic species then attacks the 1,2-dihaloethane in a double S_N2 reaction to close

the ring. The choice of K_2CO_3 is strategic; it is strong enough to facilitate the reaction but mild enough to prevent side reactions involving the sensitive aldehyde group.

- Solvent: A polar aprotic solvent like dimethylformamide (DMF) is ideal.[2][6][7] It effectively dissolves the ionic intermediates and reactants while not participating in the reaction itself, thus promoting the S_N2 mechanism.
- Temperature: The reaction is typically heated under reflux to ensure a sufficient rate of reaction for both etherification steps.[2]



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Synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure adapted from established methods for analogous compounds.[2][6]

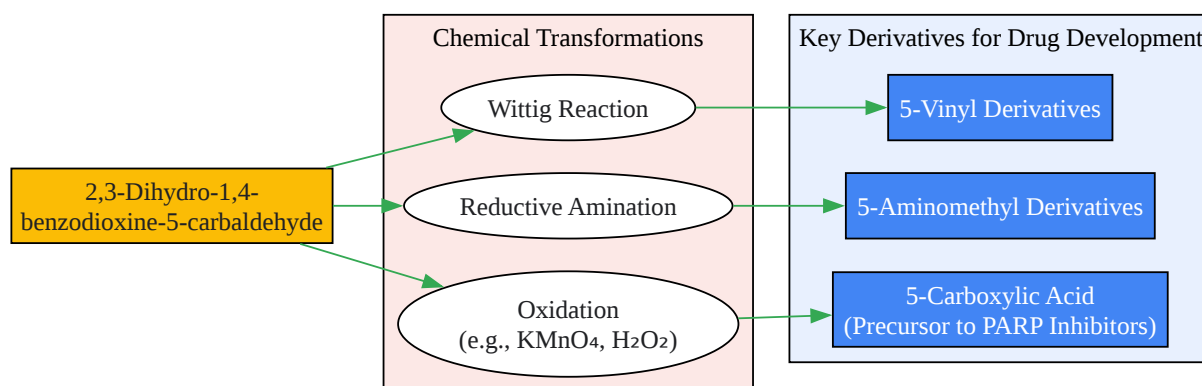
- Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,3-dihydroxybenzaldehyde (1.0 eq), potassium carbonate (2.2 eq), and 40 mL of anhydrous dimethylformamide (DMF).

- **Reagent Addition:** Stir the resulting suspension at room temperature for 15 minutes. Add 1,2-dibromoethane (1.05 eq) to the mixture dropwise.
- **Reaction:** Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 10-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** Cool the mixture to room temperature. Pour the reaction mixture into 200 mL of cold water. A precipitate may form.
- **Extraction:** Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
- **Purification:** Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent under reduced pressure.
- **Final Product:** Purify the resulting crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde** as a solid.

Strategic Importance in Drug Discovery

The aldehyde functional group at the 5-position is not merely a passive substituent; it is a versatile chemical handle for diversification. It serves as an electrophilic center, readily participating in a wide array of chemical transformations to build more complex molecular architectures.

A prime example of its utility is in the synthesis of Poly(ADP-ribose)polymerase 1 (PARP1) inhibitors.^[2] PARP1 is a critical enzyme in the DNA single-strand break repair pathway, and its inhibition is a clinically validated strategy in oncology. The 5-carbaldehyde can be oxidized to the corresponding 5-carboxylic acid, which is then converted to a 5-carboxamide.^[2] This carboxamide moiety is often crucial for binding to the nicotinamide-binding pocket of the PARP1 enzyme.



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Role as a key synthetic intermediate.

Analytical Characterization Workflow

Rigorous structural confirmation is non-negotiable. A combination of spectroscopic methods is required to validate the identity and purity of the synthesized **2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde**.

Protocol: Sample Preparation and Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Preparation: Dissolve ~5-10 mg of the purified solid in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
 - ¹H NMR: Expect signals corresponding to the aldehyde proton (~9.8-10.2 ppm), three aromatic protons on the benzene ring (~6.9-7.5 ppm), and two sets of methylene protons from the dioxane ring, which will appear as multiplets around 4.3-4.4 ppm.[2]
 - ¹³C NMR: Expect signals for the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (~115-150 ppm), and the two equivalent methylene carbons of the dioxane ring (~64 ppm).[2]

- Mass Spectrometry (MS):
 - Preparation: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
 - Analysis: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS). The primary ion observed should correspond to the molecular weight $[M+H]^+$ at m/z 165.05 or the molecular ion $[M]^+$ at m/z 164.05.
- Infrared (IR) Spectroscopy:
 - Preparation: Analyze as a KBr pellet or a thin film.
 - Analysis: Expect a strong, characteristic C=O stretching vibration for the aldehyde at ~1680-1700 cm^{-1} . Also look for C-O-C ether stretches around 1250 cm^{-1} and aromatic C=C stretches around 1600 cm^{-1} .

Conclusion

2,3-Dihydro-1,4-benzodioxine-5-carbaldehyde is more than a catalog chemical; it is a strategically valuable intermediate for medicinal chemistry and drug discovery. Its straightforward synthesis and the chemical versatility of its aldehyde group provide a reliable entry point into novel classes of pharmacologically relevant molecules, most notably PARP1 inhibitors. The protocols and data presented in this guide offer a robust framework for its synthesis, characterization, and intelligent application in research and development settings.

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